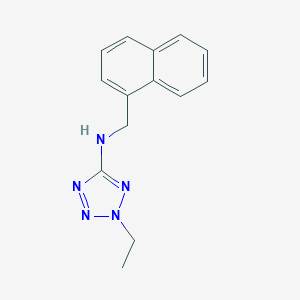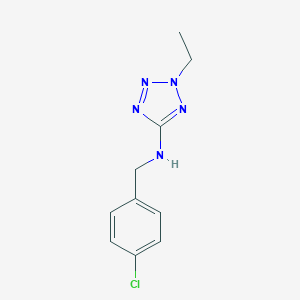
N-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide, commonly known as TBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of TBS is not fully understood. However, studies have suggested that TBS may inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. TBS may also inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
TBS has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TBS can inhibit the growth of cancer cells and reduce inflammation. TBS has also been shown to inhibit the activity of MMPs and carbonic anhydrase. However, the effects of TBS on human health are not fully understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
TBS has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Moreover, TBS has been extensively studied, and its properties and potential applications are well documented. However, TBS also has several limitations. It is relatively expensive and may not be readily available in some labs. Moreover, the effects of TBS on human health are not fully understood, and caution should be exercised when handling the compound.
将来の方向性
There are several future directions for research on TBS. One area of research is the development of TBS-based fluorescent probes for the detection of metal ions. Another area of research is the synthesis of TBS-based MOFs for gas storage, separation, and catalysis. Moreover, further research is needed to determine the safety and efficacy of TBS for use in medicine. Finally, the mechanism of action of TBS needs to be further elucidated to fully understand its potential applications.
Conclusion:
In conclusion, TBS is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This paper has provided an informative and engaging overview of TBS by discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of TBS and its effects on human health.
合成法
TBS can be synthesized using a variety of methods, including the reaction of 4-aminobenzenesulfonamide with sodium azide in the presence of copper (I) chloride. The reaction proceeds through the formation of an intermediate, which is then treated with triethylorthoformate to yield TBS. Other methods of synthesis include the reaction of 4-aminobenzenesulfonamide with triazole and chlorosulfonic acid or the reaction of 4-aminobenzenesulfonamide with 4-nitrobenzoyl chloride followed by reduction with sodium dithionite.
科学的研究の応用
TBS has been extensively studied for its potential applications in various fields. In the field of medicine, TBS has been investigated for its anti-tumor, anti-inflammatory, and anti-bacterial properties. TBS has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Moreover, TBS has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.
特性
製品名 |
N-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide |
|---|---|
分子式 |
C8H7N4O2S- |
分子量 |
223.23 g/mol |
IUPAC名 |
benzenesulfonyl(1,2,4-triazol-4-yl)azanide |
InChI |
InChI=1S/C8H7N4O2S/c13-15(14,8-4-2-1-3-5-8)11-12-6-9-10-7-12/h1-7H/q-1 |
InChIキー |
APVGMYSTZXGVEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]N2C=NN=C2 |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]N2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



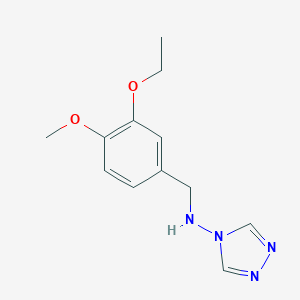


![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
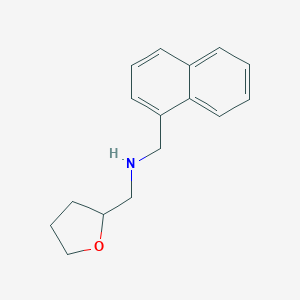
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
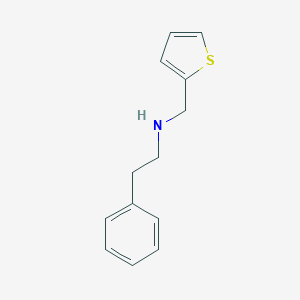
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)

